molecular formula C20H25BrN2O B11641714 1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine

1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine

Katalognummer: B11641714
Molekulargewicht: 389.3 g/mol
InChI-Schlüssel: OCVJBKFVGZEBSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals

Vorbereitungsmethoden

The synthesis of 1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and 4-ethoxybenzyl chloride.

    Reaction with Piperazine: These starting materials are reacted with piperazine under basic conditions, often using a solvent like dichloromethane or ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Analyse Chemischer Reaktionen

1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where the bromine or ethoxy groups can be replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties, it differs in the substitution pattern on the piperazine ring.

    1-(3-Chlorophenyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a bromine atom, leading to different chemical and biological properties.

    1-(4-Methoxyphenyl)piperazine: Featuring a methoxy group instead of an ethoxy group, this compound may exhibit different reactivity and pharmacological effects.

Eigenschaften

Molekularformel

C20H25BrN2O

Molekulargewicht

389.3 g/mol

IUPAC-Name

1-[(3-bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H25BrN2O/c1-2-24-20-8-6-17(7-9-20)15-22-10-12-23(13-11-22)16-18-4-3-5-19(21)14-18/h3-9,14H,2,10-13,15-16H2,1H3

InChI-Schlüssel

OCVJBKFVGZEBSJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.